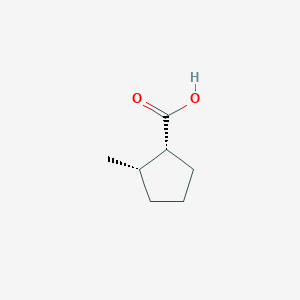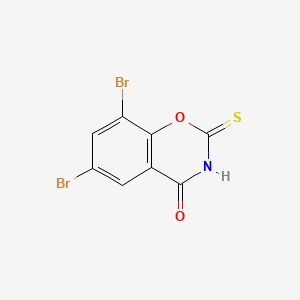
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both bromine and sulfur atoms This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the bromination of a precursor benzoxazine compound. One common method is the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor benzoxazine is treated with bromine under optimized conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and related derivatives.
科学的研究の応用
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:
作用機序
The mechanism of action of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The bromine atoms enhance its ability to form covalent bonds with biological molecules, potentially disrupting their normal function. The sulfur atom in the thione group can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
6,8-Dibromo-1,2-dihydrobenzoxazine: Similar structure but lacks the thione group.
6,8-Dibromobenzoxazine: Contains bromine atoms but differs in the oxidation state and functional groups.
Benzoxazine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and potential applications. The thione group adds to its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
23611-68-9 |
|---|---|
分子式 |
C8H3Br2NO2S |
分子量 |
336.99 g/mol |
IUPAC名 |
6,8-dibromo-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Br2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
InChIキー |
GQOPHCWZRMHLJT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


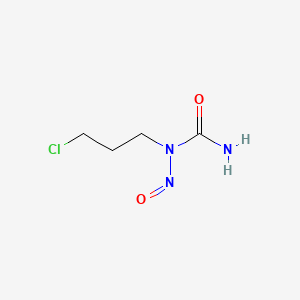
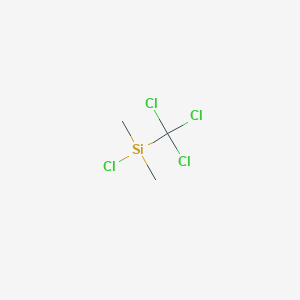






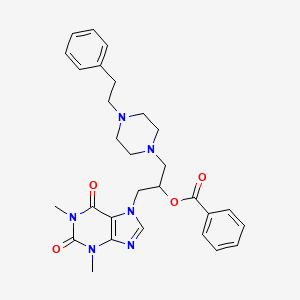


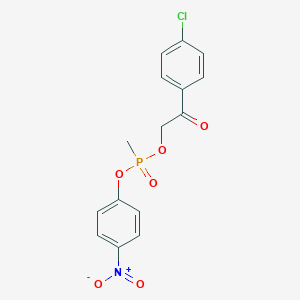
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
